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Compound of Interest

Compound Name: 1,1,2-Tribromopropane

Cat. No.: B079776 Get Quote

Spectroscopic Validation of 1,1,2-
Tribromopropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural validation of 1,1,2-
Tribromopropane utilizing a suite of spectroscopic techniques. Through a comparative

approach with its constitutional isomers, this document offers a detailed examination of the

unique spectral fingerprints that enable unambiguous identification. All quantitative data is

presented in structured tables, and detailed experimental protocols for the key analytical

methods are provided.

Spectroscopic Data Comparison
The structural elucidation of 1,1,2-Tribromopropane and its isomers relies on the distinct

patterns observed in various spectroscopic analyses. The following tables summarize the key

quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of Tribromopropane Isomers (Predicted for 1,1,2-
Tribromopropane)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

1,1,2-Tribromopropane
Predicted: δ 2.5-2.8 (d, 3H, -CH₃), δ 4.8-5.2 (q,

1H, -CHBr-), δ 6.0-6.3 (d, 1H, -CHBr₂)

1,1,1-Tribromopropane No data available

1,1,3-Tribromopropane
Predicted: H-1 (CHBr₂): Triplet, H-2 (-CH₂-):

Multiplet, H-3 (-CH₂Br): Triplet[1]

1,2,2-Tribromopropane No data available

1,2,3-Tribromopropane
δ 3.87 (m, 2H), δ 3.92 (m, 2H), δ 4.363 (m, 1H)

[2]

Table 2: ¹³C NMR Spectral Data of Tribromopropane Isomers

Compound Chemical Shift (δ) ppm

1,1,2-Tribromopropane
Data available in spectral databases, specific

shifts not individually listed.[3]

1,1,1-Tribromopropane No data available

1,1,3-Tribromopropane
Data available in spectral databases, specific

shifts not individually listed.[4]

1,2,2-Tribromopropane
Data available in spectral databases, specific

shifts not individually listed.[5]

1,2,3-Tribromopropane
Data available in spectral databases, specific

shifts not individually listed.[6]

Table 3: Key IR Absorption Bands of Tribromopropane Isomers (cm⁻¹)
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Compound C-H stretching C-H bending C-Br stretching

1,1,2-

Tribromopropane
~2900-3000 ~1380-1450 ~500-700

1,1,1-

Tribromopropane
No data available No data available No data available

1,1,3-

Tribromopropane
No data available No data available No data available

1,2,2-

Tribromopropane

Data available in

spectral databases.[5]

Data available in

spectral databases.[5]

Data available in

spectral databases.[5]

1,2,3-

Tribromopropane
~2900-3000 ~1400-1450 ~500-700[7]

Table 4: Mass Spectrometry Data (m/z) of Tribromopropane Isomers

Compound Molecular Ion (M⁺) Key Fragment Ions

1,1,2-Tribromopropane
278, 280, 282 (isotopic

pattern)[8]
199, 201[3]

1,1,1-Tribromopropane
278, 280, 282 (isotopic

pattern)[9]

Data available in spectral

databases.

1,1,3-Tribromopropane
278, 280, 282 (isotopic

pattern)

Data available in spectral

databases.

1,2,2-Tribromopropane
278, 280, 282 (isotopic

pattern)[10]

Data available in spectral

databases.[5]

1,2,3-Tribromopropane
278, 280, 282 (isotopic

pattern)[11]
199, 201, 119, 121, 39

Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic

data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] The solution should be free of particulate

matter.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and

a relaxation delay of 1-5 seconds to ensure accurate integration.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

obtain singlets for each unique carbon.[13] A larger number of scans is typically required due

to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale using a reference standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr).[14] Solid samples can be analyzed as

a KBr pellet or a Nujol mull.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[15]

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder or pure solvent should be acquired and

subtracted from the sample spectrum.[16]

Data Analysis: Identify characteristic absorption bands corresponding to specific functional

groups and bond vibrations.

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).[17]

Ionization: Ionize the sample molecules using a suitable technique, such as Electron

Ionization (EI) or Electrospray Ionization (ESI).[17]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).[18]

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion

intensity versus m/z.[19]

Visualizing the Validation Workflow and
Fragmentation
Logical Workflow for Structural Validation

The following diagram illustrates the systematic approach to validating the structure of 1,1,2-
Tribromopropane using multiple spectroscopic methods.
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Spectroscopic Analysis Workflow for 1,1,2-Tribromopropane

Sample

NMR IR

MS1H NMR 13C NMR

Structural Validation

Click to download full resolution via product page

Caption: Workflow for the structural validation of 1,1,2-Tribromopropane.

Plausible Mass Spectrometry Fragmentation Pathway

The mass spectrum of 1,1,2-Tribromopropane is characterized by a specific fragmentation

pattern that provides valuable structural information. The diagram below depicts a likely

fragmentation pathway.
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Mass Spectrometry Fragmentation of 1,1,2-Tribromopropane

[C3H5Br3]+.
m/z = 278, 280, 282

[C3H5Br2]+
m/z = 199, 201

- Br.

[C2H4Br]+
m/z = 107, 109

- .CHBr2

[C3H5]+
m/z = 41

- 2Br.

Click to download full resolution via product page

Caption: Plausible fragmentation pathway of 1,1,2-Tribromopropane in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,1,3-Tribromopropane CAS 23511-78-6 [benchchem.com]

2. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum [chemicalbook.com]

3. 1,1,2-Tribromopropane | C3H5Br3 | CID 85756 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 1,1,3-Tribromopropane | C3H5Br3 | CID 134838 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. dev.spectrabase.com [dev.spectrabase.com]

6. 1,2,3-Tribromopropane | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. Propane, 1,2,3-tribromo- [webbook.nist.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b079776?utm_src=pdf-body-img
https://www.benchchem.com/product/b079776?utm_src=pdf-body
https://www.benchchem.com/product/b079776?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1194335
https://www.chemicalbook.com/SpectrumEN_96-11-7_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_2-Tribromopropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_3-Tribromopropane
https://dev.spectrabase.com/compound/ILxwfXsz5fg
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3-Tribromopropane
https://webbook.nist.gov/cgi/inchi?ID=C96117&Type=IR-SPEC&Index=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Propane, 1,1,2-tribromo- [webbook.nist.gov]

9. 1,1,1-Tribromopropane | C3H5Br3 | CID 12565107 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. Propane, 1,2,2-tribromo- [webbook.nist.gov]

11. Propane, 1,2,3-tribromo- [webbook.nist.gov]

12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

14. chem.libretexts.org [chem.libretexts.org]

15. emeraldcloudlab.com [emeraldcloudlab.com]

16. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

18. Mass spectrometry - Wikipedia [en.wikipedia.org]

19. quora.com [quora.com]

To cite this document: BenchChem. [structural validation of 1,1,2-Tribromopropane via
spectroscopic methods]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079776#structural-validation-of-1-1-2-
tribromopropane-via-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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